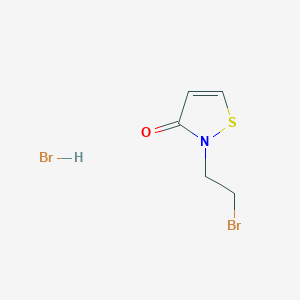
Methanone, 1H-indol-3-yl-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methanone, 1H-indol-3-yl-2-pyridinyl- can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methanone, 1H-indol-3-yl-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used
Scientific Research Applications
Methanone, 1H-indol-3-yl-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methanone, 1H-indol-3-yl-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Methanone, 1H-indol-3-yl-2-pyridinyl- can be compared with other similar compounds, such as:
(2-Isopropyl-1H-indol-3-yl)(3-pyridinyl)methanone: This compound has a similar indole-pyridine structure but with an isopropyl group, which may influence its chemical properties and biological activities.
1H-Indol-3-yl(2-pyridinyl)methanol:
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: This compound includes a cyclopropyl group, which can affect its steric and electronic properties.
Properties
CAS No. |
61364-26-9 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1H-indol-3-yl(pyridin-2-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,16H |
InChI Key |
MAPWLXWLMIGRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B14569226.png)
![5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one](/img/structure/B14569233.png)
silane](/img/structure/B14569234.png)






